sodium;hexadecanoate

Description

BenchChem offers high-quality sodium;hexadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;hexadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKEBACDBNFAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Sodium Hexadecanoate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexadecanoate (B85987), also known as sodium palmitate, is the sodium salt of hexadecanoic acid (palmitic acid), a common saturated fatty acid. As an anionic surfactant, it exhibits a range of complex physicochemical behaviors in aqueous solutions, including micelle formation. Understanding these properties is crucial for its application in various fields, including pharmaceuticals, drug delivery, and materials science. This technical guide provides an in-depth overview of the core physicochemical properties of sodium hexadecanoate in aqueous solution, complete with quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling.

Core Physicochemical Properties

The behavior of sodium hexadecanoate in water is characterized by several key parameters that dictate its self-assembly and interfacial properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the physicochemical properties of sodium hexadecanoate in aqueous solution. It is important to note that obtaining a complete and consistent dataset for this specific surfactant can be challenging due to variations in experimental conditions and the inherent complexities of long-chain carboxylate systems.

| Property | Value | Temperature (°C) | Method | Reference(s) |

| Molecular Formula | C₁₆H₃₁NaO₂ | - | - | [1] |

| Molecular Weight | 278.41 g/mol | - | - | [1] |

| Critical Micelle Concentration (CMC) | 8.0 mM | 60 | Not Specified | [2] |

| Krafft Temperature | 63 °C | - | Not Specified | [2] |

| Concentration (mol/L x 10⁶) | Surface Tension (dyn/cm) (Initial) | Surface Tension (dyn/cm) (Equilibrium) |

| 10 | ~72 | ~68 |

| 20 | ~71 | ~65 |

| 30 | ~70 | ~62 |

| 40 | ~69 | ~60 |

| 50 | ~68 | ~58 |

Note: Surface tension data is derived from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of sodium hexadecanoate are provided below. These protocols are based on established techniques for surfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. This can be determined by monitoring a physical property of the solution as a function of surfactant concentration.

1. Surface Tensiometry (Wilhelmy Plate Method)

-

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than adsorbing at the air-water interface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.

-

Apparatus:

-

Tensiometer with a Wilhelmy plate (typically platinum)

-

Temperature-controlled sample vessel

-

High-purity sodium hexadecanoate

-

Deionized water

-

-

Procedure:

-

Prepare a stock solution of sodium hexadecanoate in deionized water at a concentration well above the expected CMC. Ensure the temperature is maintained above the Krafft temperature (63 °C) to ensure solubility.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Clean the Wilhelmy plate thoroughly, typically by flaming to red heat, to remove any organic contaminants.

-

Measure the surface tension of each solution, starting from the most dilute. Ensure temperature equilibrium is reached for each measurement.

-

Plot surface tension versus the logarithm of the sodium hexadecanoate concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[3]

-

2. Conductivity Method

-

Principle: The equivalent conductivity of an ionic surfactant solution decreases with increasing concentration. At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. This is because the formation of micelles reduces the mobility of the surfactant ions and their associated counterions.

-

Apparatus:

-

Conductivity meter and probe

-

Temperature-controlled water bath

-

High-purity sodium hexadecanoate

-

Deionized water with low conductivity

-

-

Procedure:

-

Prepare a series of sodium hexadecanoate solutions of varying concentrations in deionized water, ensuring the temperature is maintained above the Krafft temperature.

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared solution, ensuring the temperature is constant.

-

Plot the specific conductivity (κ) versus the concentration of sodium hexadecanoate.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[4]

-

Determination of Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration. Below this temperature, the surfactant exists in a crystalline or hydrated solid form and micelle formation does not occur.

-

Principle: The solubility of an ionic surfactant increases sharply above the Krafft temperature. This change can be detected by monitoring the conductivity of a surfactant dispersion as the temperature is increased.

-

Apparatus:

-

Conductivity meter and probe

-

Jacketed beaker connected to a circulating water bath

-

Magnetic stirrer and stir bar

-

Thermometer

-

-

Procedure:

-

Prepare a dispersion of sodium hexadecanoate in deionized water at a concentration above its expected CMC.

-

Cool the dispersion to a temperature below the expected Krafft temperature to induce precipitation of the surfactant.

-

Place the turbid dispersion in the jacketed beaker and immerse the conductivity probe and thermometer.

-

Begin gentle stirring and slowly increase the temperature of the circulating water bath at a constant rate (e.g., 1 °C/5 min).

-

Record the conductivity and temperature at regular intervals.

-

Plot conductivity as a function of temperature. The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed, corresponding to the dissolution of the surfactant and formation of micelles.[2]

-

Determination of Micellar Aggregation Number (N)

The aggregation number is the average number of surfactant monomers in a single micelle.

Fluorescence Quenching Method

-

Principle: This technique involves the use of a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher molecules among the micelles. By analyzing the quenching data, the concentration of micelles can be determined, and subsequently, the aggregation number can be calculated.[5][6]

-

Apparatus:

-

Fluorometer

-

Temperature-controlled cuvette holder

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

High-purity sodium hexadecanoate

-

Deionized water

-

-

Procedure:

-

Prepare a series of sodium hexadecanoate solutions at a concentration above the CMC, each containing a constant, low concentration of the fluorescent probe (e.g., pyrene). The temperature must be maintained above the Krafft temperature.

-

Prepare a stock solution of the quencher.

-

To each surfactant-probe solution, add varying amounts of the quencher.

-

Measure the fluorescence intensity of the probe in each sample at the appropriate excitation and emission wavelengths.

-

The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / [M] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the total quencher concentration, and [M] is the micelle concentration.

-

The micelle concentration [M] can be determined from the slope of a plot of ln(I₀/I) versus [Q].

-

The aggregation number (N) is then calculated using the equation: N = (C - CMC) / [M] where C is the total surfactant concentration.

-

Cellular Signaling Pathway of Palmitate

Sodium hexadecanoate, as a source of the palmitate anion, has been shown to be a bioactive molecule that can influence various cellular signaling pathways, particularly in the context of metabolic health and disease. Palmitate is known to induce cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis.

The diagram above illustrates a simplified overview of the signaling cascade initiated by elevated levels of palmitate. Palmitate induces stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). The UPR, through its three main sensor proteins (IRE1α, PERK, and ATF6), attempts to restore ER homeostasis. However, under prolonged or severe stress, the UPR can trigger apoptosis (programmed cell death). This is mediated in part by the upregulation of the pro-apoptotic transcription factor CHOP and the activation of the JNK signaling pathway. Both CHOP and activated JNK can influence the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of sodium hexadecanoate in aqueous solution, along with detailed experimental protocols for their determination. While a complete quantitative dataset for this specific surfactant remains to be fully elucidated in the scientific literature, the provided information offers a solid foundation for researchers, scientists, and drug development professionals. The visualization of the palmitate-induced cellular signaling pathway highlights the biological relevance of this molecule beyond its surfactant properties, underscoring its importance in various biomedical research areas. Further research is warranted to fill the gaps in the quantitative data for sodium hexadecanoate to enable more precise modeling and application of this important surfactant.

References

sodium hexadecanoate chemical structure and molecular weight

An In-depth Technical Guide to Sodium Hexadecanoate (B85987) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of sodium hexadecanoate, also commonly known as sodium palmitate. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Properties

Sodium hexadecanoate is the sodium salt of hexadecanoic acid (palmitic acid), a common saturated fatty acid.[1][2] It is a white, waxy solid that is soluble in water.[1] In pharmaceutical applications, it is utilized for its emulsifying and stabilizing properties in various drug delivery systems and formulations.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for sodium hexadecanoate.

| Property | Value | Source |

| IUPAC Name | Sodium hexadecanoate | [2][4][5] |

| Synonyms | Sodium palmitate, Hexadecanoic acid, sodium salt | [5][6] |

| Molecular Formula | C₁₆H₃₁NaO₂ | [1][4][5] |

| Molecular Weight | 278.41 g/mol | [4][5] |

| CAS Number | 408-35-5 | [1][4] |

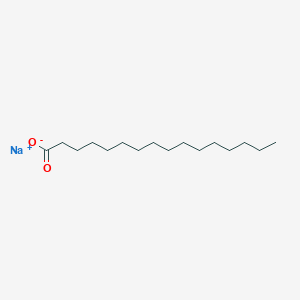

Chemical Structure

The chemical structure of sodium hexadecanoate consists of a 16-carbon long aliphatic chain with a carboxylate group at one end, ionically bonded to a sodium ion.

Experimental Protocols

Sodium palmitate is widely used in cell culture experiments to study the effects of saturated fatty acids on various cellular processes, often to induce lipotoxicity and study related signaling pathways.[7] The following is a generalized protocol for the preparation of a sodium palmitate-Bovine Serum Albumin (BSA) complex for cell culture applications. The complexation with BSA is crucial as it mimics the physiological transport of fatty acids in the bloodstream and enhances their solubility in culture media.[7]

Preparation of a Sodium Palmitate-BSA Complex for Cell Culture

Materials:

-

Sodium Palmitate powder

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

0.1 M Sodium Hydroxide (NaOH)

-

150 mM Sodium Chloride (NaCl) in sterile, tissue culture grade deionized water

-

Heated stir plate

-

Sterile filter unit (0.22 µm)

Procedure:

-

Prepare a 100 mM Sodium Palmitate Stock Solution:

-

Prepare a BSA Solution:

-

In a separate sterile container, dissolve fatty acid-free BSA in 150 mM NaCl at 37°C.[8] The concentration will depend on the desired final molar ratio of palmitate to BSA. A common ratio is 6:1.[8] Stir gently until the BSA is completely dissolved, avoiding vigorous shaking. Do not heat the BSA solution above 40°C.[8]

-

-

Complex Palmitate with BSA:

-

Sterilization and Storage:

-

Sterilize the final palmitate-BSA stock solution by passing it through a 0.22 µm filter.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution is generally stable for 3-4 weeks.[8]

-

-

Cell Treatment:

-

When ready to treat cells, thaw an aliquot of the palmitate-BSA stock solution and dilute it to the desired final concentration in pre-warmed (37°C) cell culture medium.[8] A vehicle control containing BSA without palmitate should also be prepared.

-

Signaling Pathways

Sodium palmitate has been shown to induce lipoapoptosis (apoptosis induced by lipids) in various cell types, including hepatocytes.[10][11] This process is mediated by complex signaling cascades. One of the key pathways involves the activation of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and c-Jun N-terminal Kinase (JNK).[4][10]

Sodium Palmitate-Induced Lipoapoptosis via GSK-3β/JNK Signaling

Sodium palmitate treatment leads to the activation of GSK-3β.[10] Activated GSK-3β, in turn, promotes the activation of the JNK signaling pathway.[4][10][11] JNK activation is a critical step that can lead to the upregulation of pro-apoptotic proteins such as Bax and PUMA, ultimately culminating in apoptosis.[4][10][11]

The following diagram illustrates the logical flow of this signaling pathway.

Role in Drug Development

The study of sodium palmitate-induced cellular stress and apoptosis is highly relevant to drug development, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[10] Understanding the signaling pathways activated by saturated fatty acids can help identify potential therapeutic targets. For instance, the inhibition of GSK-3β has been shown to suppress sodium palmitate-induced lipoapoptosis, suggesting that GSK-3β could be a target for controlling NAFLD.[10] Additionally, sodium hexadecanoate has been explored in the formulation of drug delivery systems, such as in the creation of complex nanoparticles for antibiotics.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Glycogen Synthase Kinase-3 (GSK-3) Inhibition Attenuates Hepatocyte Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wklab.org [wklab.org]

- 6. Palmitate Stimulates the Epithelial Sodium Channel by Elevating Intracellular Calcium, Reactive Oxygen Species, and Phosphoinositide 3-Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Saturated free fatty acid sodium palmitate-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Aminoglycoside/Hexadecanoic Acid Complex Lamellar Core Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Sodium Hexadecanoate in Metabolic Syndrome Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome (MetS) is a constellation of metabolic dysfunctions, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2] A key pathological feature of MetS is the elevated level of circulating free fatty acids (FFAs), with the saturated fatty acid sodium hexadecanoate (B85987) (commonly known as sodium palmitate) being the most abundant in human blood.[3][4] In preclinical research, sodium palmitate is extensively used to model the cellular and molecular derangements seen in MetS, a condition often referred to as "lipotoxicity".[4][5][6] This document provides a technical overview of the mechanisms by which sodium palmitate induces these pathological changes, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Sodium Palmitate-Induced Lipotoxicity

Sodium palmitate exerts its detrimental effects through a multi-pronged mechanism, primarily by inducing insulin resistance, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and chronic low-grade inflammation.[5][6] These processes are interconnected and create a vicious cycle that perpetuates cellular damage and metabolic dysfunction.

Induction of Insulin Resistance

Elevated sodium palmitate is a primary driver of insulin resistance in key metabolic tissues like the liver, skeletal muscle, and adipose tissue.[7]

-

In Hepatocytes: Palmitate exposure in liver cells (e.g., HepG2) impairs insulin signaling, leading to increased hepatic glucose production.[8][9] It achieves this by activating stress-related kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK).[8] These kinases inhibit the insulin signaling cascade, leading to reduced phosphorylation of key proteins like Akt and glycogen (B147801) synthase kinase (GSK), and subsequently, decreased glycogen synthesis and increased expression of gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8][9]

-

In Skeletal Muscle: In skeletal muscle cells (e.g., C2C12 myotubes), palmitate induces insulin resistance by inhibiting insulin-stimulated glucose uptake.[10] This is mediated by the accumulation of lipid metabolites like diacylglycerol (DAG) and ceramides.[11] These lipotoxic intermediates activate protein kinase C (PKC) and other signaling molecules that impair the phosphorylation of insulin receptor substrate 1 (IRS-1) and Akt, critical steps in the insulin signaling pathway that lead to glucose transporter 4 (GLUT4) translocation.[12][11]

-

In Adipocytes: Palmitate promotes a pro-inflammatory state in adipocytes, contributing to systemic insulin resistance.[13] It induces ER stress and activates inflammatory pathways, leading to the secretion of cytokines that can interfere with insulin signaling in other tissues.[14][15]

Endoplasmic Reticulum (ER) Stress

Excess intracellular palmitate disrupts the structure and function of the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[14][16] This triggers the Unfolded Protein Response (UPR), a set of signaling pathways originating from the ER.[17][18] Key markers of palmitate-induced ER stress include the upregulation of GRP78, PERK, and CHOP.[14][17] While initially a protective response, chronic ER stress, as induced by prolonged palmitate exposure, activates pro-apoptotic pathways (via CHOP) and inflammatory signaling (via JNK and NF-κB), contributing to cell death and dysfunction in pancreatic β-cells, adipocytes, and hepatocytes.[5][14][15]

References

- 1. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic syndrome: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased glycolysis is an early consequence of palmitate lipotoxicity mediated by redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome - Thailand Medical News [thailandmedical.news]

- 5. mdpi.com [mdpi.com]

- 6. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate-induced insulin resistance is attenuated by Pioglitazone and EGCG through reducing the gluconeogenic key enzymes expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitate-induced skeletal muscle insulin resistance does not require NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes | MDPI [mdpi.com]

- 13. Novel Mechanisms Modulating Palmitate-Induced Inflammatory Factors in Hypertrophied 3T3-L1 Adipocytes by AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: implications for apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Endoplasmic Reticulum Stress in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Sodium Hexadecanoate: A Technical Guide to Unraveling Lipotoxicity in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipotoxicity, the pathological consequence of ectopic lipid accumulation in non-adipose tissues, is a central driver of cellular dysfunction and death in a spectrum of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease.[1][2][3] Elevated levels of circulating saturated fatty acids, particularly palmitic acid, are strongly implicated in the pathogenesis of these conditions.[1][4] Sodium hexadecanoate, the sodium salt of palmitic acid (hereafter referred to as palmitate), has emerged as a critical in vitro tool for modeling the molecular mechanisms of lipotoxicity and for the preclinical evaluation of novel therapeutic agents. This technical guide provides an in-depth overview of the use of palmitate in lipotoxicity research, with a focus on experimental protocols, key signaling pathways, and quantitative data interpretation.

Mechanisms of Palmitate-Induced Lipotoxicity

Palmitate exerts its cytotoxic effects through a multi-pronged mechanism that converges on cellular stress and apoptosis. The primary pathways implicated in palmitate-induced lipotoxicity include:

-

Endoplasmic Reticulum (ER) Stress: Palmitate can induce ER stress, leading to the activation of the unfolded protein response (UPR).[5][6][7][8][9] The UPR is a signaling network initiated by three ER-resident sensors: PERK, IRE1α, and ATF6.[7] Chronic activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP axis, can switch its function from pro-survival to pro-apoptotic.[5][8][9]

-

JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of palmitate-induced apoptosis.[1][2][10] Palmitate can activate JNK, which in turn can phosphorylate various downstream targets, including the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and caspase activation.[1][2]

-

Mitochondrial Dysfunction: Palmitate can directly impact mitochondrial function, leading to increased production of reactive oxygen species (ROS), mitochondrial swelling, and the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway.[11][12]

-

Inflammatory Signaling: Palmitate can trigger inflammatory responses in various cell types, including macrophages and hepatocytes.[13][14] This often involves the activation of the NF-κB signaling pathway, which upregulates the expression of pro-inflammatory cytokines.[15][16]

-

Insulin (B600854) Resistance: In insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue, palmitate can impair insulin signaling.[17][18][19][20][21] This is often characterized by reduced phosphorylation of key signaling intermediates such as Akt, leading to decreased glucose uptake.[17][18][20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of sodium palmitate on different cell types. These tables are intended to provide a comparative overview of experimental conditions and observed outcomes.

Table 1: Palmitate-Induced Apoptosis and Cell Viability

| Cell Type | Palmitate Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Key Findings | Reference(s) |

| Human Osteoblasts | 100, 250, 500 | 48 | Apoptosis (TUNEL) | ~12%, 16%, and 20% apoptotic cells, respectively, compared to 5.6% in control. | [2] |

| Human Osteoblasts | 250, 500 | 24, 48, 72 | Cell Survival | Significant decrease in cell survival at 250 and 500 µM at all time points. | [2] |

| Cardiomyocytes | Not specified | Not specified | Apoptosis vs. Necrosis | Apoptosis occurred in 13% of all dead cells, with necrosis being the predominant form of cell death. | [12] |

Table 2: Palmitate-Induced Insulin Resistance

| Cell Type | Palmitate Concentration (mM) | Treatment Duration (hours) | Parameter Measured | Key Findings | Reference(s) |

| C2C12 Myotubes | 0.25, 0.5, 0.75 | ≥ 16 | pAkt expression, GLUT4 abundance, glucose uptake | Consistently decreased insulin-stimulated pAkt, GLUT4, and glucose uptake. | [17][18] |

| HepG2 Cells | 0.25 | 24 | Glycogen (B147801) Content, Gluconeogenesis | Significantly impaired glycogen content and enhanced gluconeogenesis. | [19] |

| Isolated Human Skeletal Muscle (from obese individuals) | 2 | 4 | Insulin-stimulated glucose transport | 55% decrease in insulin-stimulated glucose transport. | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving sodium palmitate.

Preparation of Palmitate-BSA Conjugate

Rationale: Palmitate is insoluble in aqueous solutions and requires conjugation to a carrier protein, typically fatty acid-free bovine serum albumin (BSA), to ensure its bioavailability in cell culture media.[22][23][24][25][26][27][28][29]

Materials:

-

Sodium Palmitate

-

Fatty acid-free BSA

-

0.1 M NaOH

-

150 mM NaCl in sterile tissue culture grade water

-

Sterile filter unit (0.22 µm)

Procedure:

-

Prepare a 100 mM stock solution of sodium palmitate by dissolving it in 0.1 M NaOH at 70°C.[23][25][28][29]

-

In a separate sterile container, prepare a BSA solution (e.g., 10% w/v) in 150 mM NaCl and warm it to 37°C.[23][26]

-

Slowly add the warm palmitate stock solution to the BSA solution while stirring gently. A molar ratio of palmitate to BSA between 3:1 and 6:1 is commonly used.[24]

-

Incubate the mixture at 37°C for at least 1-2 hours with gentle shaking to allow for complexation.[24]

-

Sterile filter the palmitate-BSA conjugate using a 0.22 µm filter.

-

The final conjugate can be diluted in cell culture medium to achieve the desired working concentration of palmitate.

Induction and Measurement of Apoptosis

Rationale: Apoptosis, or programmed cell death, is a key outcome of palmitate-induced lipotoxicity.[1][2][3]

Methods:

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][22]

-

Culture cells on coverslips or in multi-well plates.[22]

-

Treat cells with the desired concentration of palmitate-BSA conjugate for the specified duration.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Perform TUNEL staining according to the manufacturer's instructions.

-

Analyze the cells by fluorescence microscopy or flow cytometry.[2]

-

-

Caspase Activity Assay: This assay measures the activity of caspases, the key executioners of apoptosis.[30]

Assessment of ER Stress

Rationale: ER stress is an early and critical event in palmitate-induced lipotoxicity.[5][6][7]

Method:

-

Western Blotting for ER Stress Markers:

-

Treat cells with palmitate-BSA conjugate.

-

Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key ER stress markers such as BiP, CHOP, phosphorylated PERK, and phosphorylated eIF2α.[5]

-

Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

-

Quantify band intensities to determine the relative expression of these proteins.

-

Measurement of Insulin Resistance

Rationale: Palmitate is a well-established inducer of insulin resistance in metabolically active cells.[17][18][19][20]

Methods:

-

Western Blotting for Insulin Signaling Proteins:

-

Differentiate cells (e.g., C2C12 myoblasts to myotubes) if necessary.

-

Treat cells with palmitate-BSA conjugate.

-

Stimulate the cells with insulin for a short period (e.g., 10-30 minutes).

-

Prepare cell lysates and perform Western blotting as described above.

-

Probe for phosphorylated and total forms of key insulin signaling proteins, particularly Akt (at Ser473 and Thr308).[20][31] A decrease in the ratio of phosphorylated Akt to total Akt indicates insulin resistance.

-

-

Glucose Uptake Assay:

-

Culture and treat cells with palmitate as described above.

-

Stimulate with insulin.

-

Incubate the cells with a fluorescently labeled glucose analog (e.g., 2-NBDG) or radio-labeled glucose (e.g., ³H-2-deoxyglucose).

-

Measure the amount of glucose taken up by the cells using a fluorescence plate reader or scintillation counter. A decrease in insulin-stimulated glucose uptake is indicative of insulin resistance.

-

Lipid Droplet Staining

Rationale: Palmitate can be incorporated into triglycerides and stored in lipid droplets. Visualizing lipid droplet formation can provide insights into cellular lipid metabolism.[32][33][34][35][36]

Method:

-

Oil Red O Staining:

-

Culture cells on coverslips.

-

Treat cells with palmitate-BSA conjugate.

-

Fix the cells with 10% formalin.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a freshly prepared and filtered Oil Red O solution.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin (B73222) if desired.

-

Mount the coverslips and visualize the lipid droplets (stained red) by light microscopy.[32]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in palmitate-induced lipotoxicity.

Caption: Palmitate-induced ER stress and the Unfolded Protein Response.

Caption: The JNK signaling pathway in palmitate-induced apoptosis.

Caption: Palmitate-induced impairment of the insulin signaling cascade.

References

- 1. Saturated free fatty acid sodium palmitate-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of palmitate-induced cell death in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of palmitate-induced lipotoxicity in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine aggravates palmitate-induced cell death in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate-induced ER stress increases trastuzumab sensitivity in HER2/neu-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitate-induced Endoplasmic Reticulum stress and subsequent C/EBPα Homologous Protein activation attenuates leptin and Insulin-like Growth Factor 1 expression in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling dynamics of palmitate-induced ER stress responses mediated by ATF4 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitate-induced apoptosis in cardiomyocytes is mediated through alterations in mitochondria: prevention by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palmitate Conditions Macrophages for Enhanced Responses toward Inflammatory Stimuli via JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Muscle cell palmitate-induced insulin resistance, JNK, IKK/NF-κB, and STAT3 activation are attenuated by carnosic and rosmarinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Palmitate acutely induces insulin resistance in isolated muscle from obese but not lean humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. wklab.org [wklab.org]

- 27. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]

- 28. researchgate.net [researchgate.net]

- 29. Palmitate Stimulates the Epithelial Sodium Channel by Elevating Intracellular Calcium, Reactive Oxygen Species, and Phosphoinositide 3-Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Palmitate-induced Activation of Mitochondrial Metabolism Promotes Oxidative Stress and Apoptosis in H4IIEC3 Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 32. researchgate.net [researchgate.net]

- 33. Downregulation of Hepatic Stellate Cell Activation by Retinol and Palmitate Mediated by Adipose Differentiation-Related Protein (ADRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The role of lipid droplet formation in the protection of unsaturated fatty acids against palmitic acid induced lipotoxicity to rat insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]

The Cellular Journey of Sodium Palmitate: An In-depth Technical Guide

Introduction

Sodium palmitate, the sodium salt of palmitic acid, is the most common saturated fatty acid in animals and plants.[1][2] As a primary dietary fat, it serves as a crucial energy source and a fundamental building block for cellular lipids. However, in conditions of metabolic excess, elevated levels of palmitate are implicated in cellular dysfunction, contributing to pathologies such as insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[3][4] This guide provides a detailed examination of the core mechanisms governing the cellular uptake and subsequent metabolic fate of sodium palmitate, offering insights for researchers, scientists, and drug development professionals. We will explore the transport machinery, the intricate metabolic pathways, the resultant signaling cascades, and the key experimental protocols used to investigate these processes.

Cellular Uptake of Sodium Palmitate

The entry of long-chain fatty acids (LCFAs) like palmitate into cells is a complex process involving both passive diffusion and, more significantly, a series of protein-mediated transport mechanisms. While the lipid-soluble nature of fatty acids allows for some diffusion across the plasma membrane, the majority of cellular uptake is facilitated by a dedicated suite of membrane-associated proteins to meet metabolic demands.[5]

These transporters not only increase the efficiency of uptake but also provide a means of regulating fatty acid influx. The primary protein families involved in palmitate transport are:

-

Fatty Acid Translocase (FAT/CD36): A key transporter that is actively recruited to the plasma membrane to facilitate LCFA uptake. Studies in primary hepatocytes show that both palmitate and oleate (B1233923) induce the protein expression of FAT/CD36.[6][7] Its expression correlates well with palmitate uptake rates in heart and muscle tissues.[8]

-

Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that are believed to facilitate fatty acid transport, possibly by concentrating them at the cell surface and through their associated acyl-CoA synthetase activity, which effectively "traps" the fatty acid intracellularly by converting it to Palmitoyl-CoA.[5][6]

-

Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are also implicated in the transport of LCFAs across the plasma membrane.[6][8]

The uptake process is a critical regulatory point. For instance, inhibitors like phloretin (B1677691) and sulfo-N-succinimidyloleate (SSO) have been shown to reduce palmitate uptake, highlighting the protein-mediated nature of this process.[8][9]

Quantitative Data on Palmitate Transport

The efficiency of protein-mediated transport can be described by Michaelis-Menten kinetics. The following table summarizes key quantitative data related to palmitate uptake.

| Parameter | Value | Cell/Tissue Type | Citation(s) |

| Km (Palmitate Uptake) | ~6-9.7 nM | Skeletal & Heart Muscle | [8][9] |

| Vmax (Palmitate Uptake) | 2.7 pmol/mg protein/s | Heart Vesicles | [8] |

| Vmax (Palmitate Uptake) | 0.34 pmol/mg protein/s | Muscle Vesicles | [8] |

Visualization of Palmitate Cellular Uptake

The following diagram illustrates the key protein-mediated pathways for sodium palmitate entry into the cell.

Caption: Protein-mediated uptake of sodium palmitate across the plasma membrane.

Intracellular Metabolism of Palmitate

Once inside the cell, palmitate is rapidly activated by conversion to its coenzyme A derivative, Palmitoyl-CoA. This activation is essential as it prevents efflux and primes the molecule for its various metabolic fates. The destination of Palmitoyl-CoA is determined by the cell's energetic state and metabolic needs.

-

Esterification for Storage: In states of energy surplus, Palmitoyl-CoA is directed towards esterification pathways to form neutral lipids. It is sequentially acylated to a glycerol (B35011) backbone to form diacylglycerols (DAGs) and ultimately triacylglycerols (TAGs), which are stored within cytosolic lipid droplets (LDs).[10][11] This process protects the cell from the toxic effects of excess free fatty acids.[12]

-

Mitochondrial β-Oxidation: When energy is required, Palmitoyl-CoA is transported into the mitochondria for β-oxidation. This catabolic process systematically breaks down the fatty acid chain into acetyl-CoA units, which then enter the tricarboxylic acid (TCA) cycle to generate ATP.

-

Synthesis of Bioactive Lipids: Palmitoyl-CoA is a precursor for the synthesis of various bioactive lipid species, including ceramides.[6] The accumulation of these metabolites, particularly under conditions of palmitate overload, can trigger signaling cascades that lead to cellular stress and dysfunction.[6][13]

Visualization of Palmitate Metabolic Fates

This diagram outlines the primary metabolic pathways for intracellular palmitate.

Caption: Key intracellular metabolic pathways for sodium palmitate.

Signaling Pathways Modulated by Sodium Palmitate

Excess intracellular palmitate and its metabolites can act as signaling molecules that profoundly impact cellular homeostasis, often leading to a state known as lipotoxicity.

Endoplasmic Reticulum (ER) Stress

A high burden of saturated fatty acids like palmitate can disrupt the function of the endoplasmic reticulum, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[10][14] This activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis. Chronic activation of the UPR by palmitate, however, can trigger apoptosis.[13][15]

-

PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates general protein translation but paradoxically increases the translation of transcription factors like ATF4, a key mediator of ER stress-induced apoptosis.[14][15]

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA to produce an active transcription factor (XBP1s) that upregulates ER chaperones. It can also activate JNK, a pathway linked to apoptosis.[13][14]

-

ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi, where it is cleaved to become an active transcription factor that induces the expression of ER chaperones like BiP/GRP78.[13]

Palmitate-induced ER stress is associated with increased expression of markers like GRP78, PERK, CHOP, and ATF4.[3][10][15]

Visualization of Palmitate-Induced ER Stress

Caption: Palmitate overload triggers the Unfolded Protein Response (UPR) in the ER.

Impairment of Insulin Signaling

Palmitate is a well-established inducer of insulin resistance.[6] The accumulation of palmitate-derived metabolites, particularly DAGs and ceramides, interferes with the insulin signaling cascade. These lipids can activate protein kinase C (PKC) isoforms, which in turn phosphorylate the insulin receptor substrate (IRS) proteins at inhibitory serine residues. This prevents the proper activation of downstream effectors like PI3K and Akt, ultimately impairing glucose uptake and other insulin-mediated processes.[6][16]

Visualization of Insulin Signaling Impairment

Caption: Palmitate metabolites interfere with the insulin signaling cascade.

Experimental Protocols

Investigating the effects of sodium palmitate requires a range of cellular and molecular biology techniques. Below are summarized protocols for key experiments.

Protocol 1: Fatty Acid Uptake Assay (Fluorescent Method)

This protocol measures the rate of palmitate uptake into cultured cells using a fluorescently-labeled fatty acid analog.

-

Cell Preparation: Plate adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 24-well or 96-well plate and culture until they reach the desired confluence or differentiation state.[17]

-

Serum Starvation: To establish basal conditions, wash the cells and incubate in serum-free medium for 3-8 hours at 37°C.[17]

-

Preparation of FA Solution: Prepare a working solution of a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) in a suitable buffer (e.g., HBSS with 0.1% fatty acid-free BSA).[17] Warm to 37°C.

-

Uptake Measurement:

-

Aspirate the serum-free medium from the cells.

-

Add the pre-warmed fluorescent fatty acid solution to each well to initiate the uptake.[17]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence kinetically (e.g., every 20-60 seconds for 10-60 minutes) using appropriate excitation/emission wavelengths (e.g., 485/515 nm).[17][18]

-

-

Data Analysis: The rate of fatty acid uptake is determined by calculating the slope of the initial linear portion of the fluorescence versus time curve.

Protocol 2: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)

This method quantifies the total neutral lipid content within cells, which is a common endpoint for palmitate treatment studies.

-

Cell Treatment: Culture and treat cells with sodium palmitate as required by the experimental design.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.

-

Staining:

-

Wash the fixed cells with water and then with 60% isopropanol (B130326).

-

Allow the isopropanol to evaporate completely.

-

Add Oil Red O working solution to cover the cell monolayer and incubate for 10-20 minutes at room temperature.

-

-

Washing: Aspirate the staining solution and wash the cells repeatedly with water until excess stain is removed.

-

Quantification:

-

Visually inspect and image the cells under a microscope to observe lipid droplets (stained red).

-

For quantification, add 100% isopropanol to each well and incubate with gentle shaking for 10 minutes to elute the stain from the lipid droplets.[19]

-

Transfer the isopropanol/stain mixture to a 96-well plate and measure the absorbance at ~500-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.

-

Visualization of a General Experimental Workflow

Caption: A typical workflow for studying the cellular effects of sodium palmitate.

Conclusion

The cellular handling of sodium palmitate is a tightly regulated process involving sophisticated transport and metabolic systems. While essential for normal physiology, an excess of palmitate can overwhelm these systems, leading to the production of lipotoxic intermediates that trigger ER stress, impair insulin signaling, and ultimately promote cell death. Understanding these intricate molecular pathways is paramount for developing therapeutic strategies to combat the metabolic diseases associated with lipid overload. The experimental protocols and visualization tools presented in this guide offer a framework for researchers to further dissect the complex and multifaceted role of sodium palmitate in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Palmitic acid - Wikipedia [en.wikipedia.org]

- 3. data.conferenceworld.in [data.conferenceworld.in]

- 4. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 6. Fatty acid transporters involved in the palmitate and oleate induced insulin resistance in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Protein-mediated palmitate uptake and expression of fatty acid transport proteins in heart giant vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitate transport and fatty acid transporters in red and white muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypertrophy and ER Stress Induced by Palmitate Are Counteracted by Mango Peel and Seed Extracts in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basal re-esterification finetunes mitochondrial fatty acid utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Initiation and execution of lipotoxic ER stress in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling dynamics of palmitate-induced ER stress responses mediated by ATF4 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Hexadecanoate: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, physicochemical properties, and safety profile of sodium hexadecanoate (B85987). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. The information is presented in a structured format, including detailed tables for quantitative data, methodologies for key experiments, and visualizations of relevant pathways and workflows.

Chemical Identification and Properties

Sodium hexadecanoate, also commonly known as sodium palmitate, is the sodium salt of hexadecanoic acid (palmitic acid), a ubiquitous saturated fatty acid.

CAS Number: 408-35-5[1]

Synonyms: Sodium Palmitate, Hexadecanoic acid, sodium salt, Sodium pentadecanecarboxylate[1][2]

The physical and chemical properties of sodium hexadecanoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H31NaO2 | [1] |

| Molecular Weight | 278.41 g/mol | [1] |

| Appearance | White to yellow solid/powder | [1] |

| Melting Point | 270 °C / 518 °F | |

| Solubility | Soluble in water | [3] |

| Autoignition Temperature | Not applicable | [4] |

Safety and Hazard Information

Sodium hexadecanoate is generally considered to be of low acute toxicity.[3] However, it can cause irritation upon contact with eyes and skin, and may cause respiratory tract irritation if inhaled.[2][5][6]

GHS Classification

The Globally Harmonized System (GHS) classification for sodium hexadecanoate may vary slightly between suppliers, but generally includes the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Source:[5]

Toxicological Summary

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity | Considered practically non-toxic to slightly toxic. The probable oral lethal dose in humans is estimated to be between 5,000 to 15,000 mg/kg. | [1] |

| Acute Dermal Toxicity | No mortality or signs of systemic toxicity were observed in rats at a limit dose of 2000 mg/kg. | [7] |

| Skin Irritation | Causes skin irritation.[5] Repeated exposure may lead to dryness and cracking.[3] | |

| Eye Irritation | Causes serious eye irritation. | [5][6] |

| Inhalation | May cause respiratory tract irritation. | [5][6] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [4] |

Handling, Storage, and First Aid

| Aspect | Recommendation | Reference |

| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | [4] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. | [3][4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. | [4] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [4] |

Experimental Protocols

Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

This protocol outlines a limit test to assess the acute dermal toxicity of sodium hexadecanoate.

Objective: To determine if a single dermal application of 2000 mg/kg of the test substance causes mortality or significant systemic toxicity in rats.

Materials:

-

Test substance: Sodium hexadecanoate

-

Test animals: Healthy young adult rats (Wistar strain recommended), one sex (typically females) is sufficient for the limit test.[7][8]

-

Porous gauze dressing

-

Non-irritating tape

-

Clippers for fur removal

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.[8]

-

Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal (approximately 10% of the body surface area).[9][10]

-

Dose Application: Apply the test substance uniformly over the shaved area at a dose of 2000 mg/kg body weight.[7] If the substance is a solid, moisten it with a small amount of a suitable vehicle (e.g., water) to ensure good skin contact.

-

Exposure: Hold the test substance in contact with the skin using a porous gauze dressing and non-irritating tape for a 24-hour period.[9][10]

-

Observation: Observe the animals for mortality and clinical signs of toxicity several times on the day of application and at least once daily for 14 days.[7] Record body weights shortly before dosing and weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.[10]

Signaling Pathways

Saturated fatty acids like palmitate can act as signaling molecules, notably through the activation of Toll-like receptor 4 (TLR4).[11][12] This can trigger a pro-inflammatory cascade.

TLR4 Signaling Pathway

The binding of sodium palmitate to the TLR4/MD-2 complex initiates a downstream signaling cascade. This can proceed through two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway, both culminating in the activation of transcription factors like NF-κB and the production of inflammatory cytokines.

Analytical Workflow

The quantification of sodium hexadecanoate (as palmitate) in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies. A common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Analysis of Palmitate in Plasma

This workflow outlines the key steps for the analysis of palmitate in plasma samples.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling sodium hexadecanoate and adhere to all institutional safety guidelines and regulations.

References

- 1. Sodium Palmitate | C16H31NaO2 | CID 2735111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. isotope.com [isotope.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Biological Functions of Sodium Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated fatty acids (SFAs), exemplified by sodium palmitate, are fundamental biological molecules with a paradoxical nature. While essential for cellular structure and energy metabolism, an excess of circulating SFAs is strongly implicated in the pathogenesis of numerous metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the core biological functions of sodium palmitate, with a focus on its intricate roles in cellular signaling, metabolism, and disease progression. We delve into the quantitative aspects of its interactions, provide detailed experimental protocols for its study, and present visual representations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Biological Functions of Saturated Fatty Acids

Saturated fatty acids are integral to numerous physiological processes:

-

Energy Storage: As a major component of triglycerides, SFAs are a primary and efficient form of energy storage.

-

Cellular Membranes: SFAs are key constituents of phospholipids (B1166683) and sphingolipids, contributing to the structural integrity and fluidity of cellular membranes.

-

Protein Modification: Through processes like palmitoylation, SFAs can be covalently attached to proteins, influencing their localization, stability, and function.

-

Signaling Molecules: SFAs and their derivatives can act as signaling molecules, modulating a variety of cellular pathways.

Sodium palmitate, the sodium salt of palmitic acid, is the most common saturated fatty acid in animals and plants and is frequently used in in vitro studies to model the effects of elevated SFA levels.[1][2]

Sodium Palmitate in Cellular Signaling

Sodium palmitate is a potent modulator of several key signaling pathways, often initiating cascades that contribute to cellular dysfunction in the context of metabolic stress.

Toll-Like Receptor 4 (TLR4) Signaling and Inflammation

A substantial body of evidence indicates that palmitate can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[3][4] This interaction, often facilitated by the adaptor protein MD-2, triggers a pro-inflammatory cascade.[3][5]

Activation of TLR4 by palmitate initiates downstream signaling through both MyD88-dependent and MyD88-independent pathways.[5] The MyD88-dependent pathway leads to the activation of NF-κB and MAP kinases (JNK, p38), resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][5][6] The MyD88-independent pathway can also contribute to the inflammatory response.[5][6] Furthermore, palmitate-induced TLR4 signaling can lead to the production of reactive oxygen species (ROS) via NADPH oxidase.[3][4][7]

It is important to note that the pro-inflammatory effects of palmitate can be context-dependent and influenced by experimental conditions, such as the use of bovine serum albumin (BSA) as a carrier.[8][9] Some studies suggest that under certain conditions, palmitate's inflammatory effects are limited or even anti-inflammatory.[8][9]

Signaling Pathway Diagram: Palmitate-Induced TLR4 Signaling

Caption: Palmitate activates TLR4 signaling, leading to inflammatory cytokine production.

Endoplasmic Reticulum (ER) Stress and Apoptosis

High levels of sodium palmitate can induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[10][11][12] This triggers the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis (programmed cell death).[10][11][13]

Palmitate-induced ER stress involves the activation of key UPR sensors, including:

-

PERK (PKR-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α and increased translation of ATF4, which upregulates the pro-apoptotic factor CHOP.[12][13]

-

IRE1α (Inositol-requiring enzyme 1α): Mediates the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates ER chaperones.

-

ATF6 (Activating transcription factor 6): Is cleaved to its active form, which translocates to the nucleus to activate the expression of ER stress-responsive genes.[12]

The induction of CHOP is a critical event in palmitate-induced apoptosis.[11][12] Furthermore, palmitate can induce apoptosis through mechanisms involving the activation of c-Jun-N-terminal kinase (JNK) and the upregulation of the pro-apoptotic protein Bax.[14]

Signaling Pathway Diagram: Palmitate-Induced ER Stress and Apoptosis

References

- 1. SODIUM PALMITATE - Ataman Kimya [atamanchemicals.com]

- 2. quora.com [quora.com]

- 3. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF-α in Combination with Palmitate Enhances IL-8 Production via The MyD88- Independent TLR4 Signaling Pathway: Potential Relevance to Metabolic Inflammation | MDPI [mdpi.com]

- 7. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is palmitate truly proinflammatory? Experimental confounders and context-specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. pnas.org [pnas.org]

- 11. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitate-induced ER stress increases trastuzumab sensitivity in HER2/neu-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitate causes endoplasmic reticulum stress and apoptosis in human mesenchymal stem cells: prevention by AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Saturated free fatty acid sodium palmitate-induced lipoapoptosis by targeting glycogen synthase kinase-3β activation in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Hexadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexadecanoate (B85987), the sodium salt of palmitic acid, is a saturated fatty acid salt that serves as a primary component in various soaps and detergents. As an anionic surfactant, its amphiphilic nature—possessing both a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail—drives its self-assembly in aqueous solutions to form micelles. The concentration at which this spontaneous aggregation occurs is known as the Critical Micelle Concentration (CMC). Understanding the CMC of sodium hexadecanoate is paramount for its application in drug delivery systems, emulsion stabilization, and various industrial processes. This technical guide provides a comprehensive overview of the CMC of sodium hexadecanoate, including its determining factors, experimental measurement protocols, and thermodynamic principles.

Factors Influencing the Critical Micelle Concentration

The CMC of an ionic surfactant like sodium hexadecanoate is not a fixed value but is influenced by several physicochemical parameters:

-

Temperature: For many ionic surfactants, the relationship between temperature and CMC is not linear. It often follows a U-shaped curve, where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of the interplay between the enthalpy and entropy of micellization.[1]

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), to a solution of an ionic surfactant generally leads to a decrease in its CMC. The added counter-ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it energetically more favorable for them to aggregate into micelles at lower concentrations.

-

pH: The pH of the solution can significantly affect the CMC of surfactants with ionizable head groups. For sodium hexadecanoate, a salt of a weak acid, changes in pH can influence the degree of ionization of the carboxylate head group.

-

Surfactant Structure: The length of the hydrophobic alkyl chain and the nature of the hydrophilic head group are primary determinants of the CMC. Longer alkyl chains generally lead to lower CMC values due to increased hydrophobicity.

Quantitative Data on the CMC of Sodium Hexadecanoate

Table 1: CMC of Sodium Hexadecanoate in Aqueous Solution

| Parameter | Value | Reference |

| CMC at pH 10.7 | 0.4 mM |

Table 2: General Effect of Temperature on the CMC of Ionic Surfactants

| Temperature Trend | Effect on CMC |

| Increasing Temperature (initially) | Decrease |

| Increasing Temperature (beyond a minimum) | Increase |

Note: This table represents a general trend for ionic surfactants. Specific quantitative data for sodium hexadecanoate across a wide temperature range is limited.

Table 3: General Effect of Added Electrolytes on the CMC of Ionic Surfactants

| Electrolyte | General Effect on CMC |

| NaCl | Decrease |

| KCl | Decrease |

Note: This table represents a general trend for ionic surfactants. The magnitude of the decrease is dependent on the electrolyte concentration.

Experimental Protocols for CMC Determination

The CMC of sodium hexadecanoate can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.

Surface Tension Measurement

Principle: Below the CMC, surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a minimal further decrease in surface tension. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of sodium hexadecanoate in deionized water. A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used for surface tension measurements.

-

Measurement: The surface tension of each dilution is measured at a constant temperature. It is crucial to allow the solution to equilibrate before each measurement.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity Measurement

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the individual surfactant ions and their counter-ions. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind some counter-ions, leads to a change in the slope of the conductivity versus concentration plot.

Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions of sodium hexadecanoate of varying concentrations.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is used. The temperature of the solutions should be maintained constant using a water bath.

-

Measurement: The conductivity of each solution is measured.

-

Data Analysis: Plot the specific conductivity (κ) or molar conductivity (Λ) against the surfactant concentration. The CMC is determined from the break in the curve.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In the aqueous phase below the CMC, pyrene exhibits a characteristic fluorescence spectrum. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a less polar environment. This change in the microenvironment leads to a significant change in the ratio of the intensities of certain vibronic peaks in the pyrene emission spectrum (e.g., the I1/I3 ratio).

Protocol:

-

Preparation of Probe-Surfactant Solutions: A stock solution of pyrene in a volatile organic solvent is prepared. A small aliquot of this solution is added to a series of vials, and the solvent is completely evaporated. The prepared sodium hexadecanoate solutions of different concentrations are then added to these vials.

-

Equilibration: The solutions are allowed to equilibrate, often overnight with gentle stirring, to ensure the complete dissolution of pyrene and the formation of micelles.

-

Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Micelle Formation Process

Caption: Schematic representation of micelle formation by sodium hexadecanoate.

Experimental Workflow: Surface Tension Method

References

The Immunometabolic Crosstalk: A Technical Guide to the Effects of Sodium Palmitate on Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

The saturated fatty acid sodium palmitate, often elevated in metabolic diseases such as obesity and type 2 diabetes, is a potent modulator of macrophage immunometabolism. Its influence extends from altering cellular polarization and inflammatory signaling to inducing profound metabolic reprogramming and cellular stress. Understanding the intricate molecular mechanisms by which sodium palmitate orchestrates these changes is paramount for developing novel therapeutic strategies against metabolic inflammation. This technical guide provides an in-depth overview of the core immunometabolic effects of sodium palmitate on macrophages, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.

Core Immunometabolic Effects of Sodium Palmitate on Macrophages

Sodium palmitate elicits a spectrum of responses in macrophages, largely contingent on the cellular differentiation state and the presence of other stimuli. Broadly, its effects can be categorized into four key areas:

-

Macrophage Polarization: Palmitate exposure can drive macrophages towards a pro-inflammatory "M1-like" phenotype, particularly in already differentiated macrophages.[1][2] This is characterized by the increased expression of pro-inflammatory cytokines and surface markers.[2] Conversely, chronic exposure to palmitate during macrophage differentiation can lead to an anti-inflammatory "M2-like" polarization.[1][3]

-

Inflammatory Signaling: A primary mechanism of palmitate-induced inflammation is the activation of Toll-like receptor 4 (TLR4) signaling pathways, leading to the activation of nuclear factor-kappa B (NF-κB) and the transcription of pro-inflammatory genes.[4][5] Palmitate also activates the c-Jun N-terminal kinase (JNK) pathway and promotes the assembly and activation of the NLRP3 inflammasome, resulting in the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[2][4][6]

-

Metabolic Reprogramming: Macrophages treated with palmitate exhibit significant metabolic shifts. This includes an increase in glycolysis and alterations in oxidative phosphorylation (OXPHOS).[7] A hallmark of palmitate exposure is the accumulation of intracellular lipid droplets, indicating a major reprogramming of lipid metabolism.[8]

-

Endoplasmic Reticulum (ER) Stress: The influx of saturated fatty acids can overwhelm the protein-folding capacity of the endoplasmic reticulum, leading to ER stress.[1][5][9] This activates the unfolded protein response (UPR), which can further contribute to inflammatory signaling and cellular dysfunction.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium palmitate on macrophage cytokine production and gene expression as reported in the literature.

Table 1: Effect of Sodium Palmitate on Macrophage Cytokine Secretion

| Cytokine | Cell Type | Palmitate Concentration | Change in Secretion | Reference |

| TNF-α | Human monocyte-derived macrophages | 200 µM | Increased | [6] |

| IL-6 | Human monocyte-derived macrophages | 200 µM | Increased | [6] |

| IL-1β | Human monocyte-derived macrophages | 200 µM | Increased | [6] |

| IL-10 | Human monocyte-derived macrophages | 200 µM | Decreased | [6] |

| IL-1β | Bone marrow-derived macrophages | 0.4 mM | Decreased (during differentiation) | [1] |

| TNF-α | Bone marrow-derived macrophages | 0.2 and 0.4 mM | Decreased (during differentiation) | [1] |

| IL-6 | Bone marrow-derived macrophages | 0.5 mM | Increased | |

| CXCL1 | Bone marrow-derived macrophages | 0.5 mM | Increased |

Table 2: Effect of Sodium Palmitate on Macrophage Gene Expression